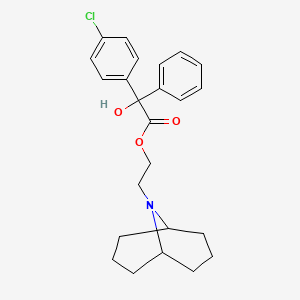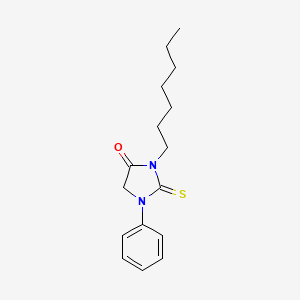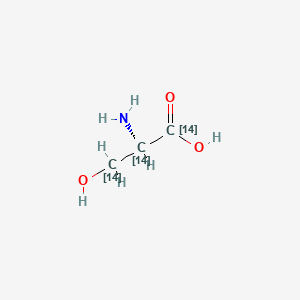
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a p-chlorobenzilate moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic amine core, followed by the introduction of the hydroxyethyl group and the p-chlorobenzilate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the bicyclic amine core or the p-chlorobenzilate moiety.
Substitution: The chlorine atom in the p-chlorobenzilate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups.
Applications De Recherche Scientifique
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate involves its interaction with specific molecular targets. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate include other bicyclic amines and derivatives of p-chlorobenzilate. Examples include:
- 9-Azabicyclo(3.3.1)nonane derivatives
- Hydroxyethyl-substituted amines
- p-Chlorobenzilate analogs
Uniqueness
What sets 9-(2-Hydroxyethyl)-9-azabicyclo(331)nonane p-chlorobenzilate apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities or chemical reactivity
Propriétés
Numéro CAS |
6606-07-1 |
|---|---|
Formule moléculaire |
C24H28ClNO3 |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H28ClNO3/c25-20-14-12-19(13-15-20)24(28,18-6-2-1-3-7-18)23(27)29-17-16-26-21-8-4-9-22(26)11-5-10-21/h1-3,6-7,12-15,21-22,28H,4-5,8-11,16-17H2 |
Clé InChI |
KFHGBFSJTGAPMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)N2CCOC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride](/img/structure/B13788115.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)






![1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)

![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)



